molecular formula C36H52N2O12 B15182824 1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate CAS No. 40902-58-7

1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate

Cat. No.: B15182824
CAS No.: 40902-58-7
M. Wt: 704.8 g/mol
InChI Key: MLRBAKNKNOCWJE-UHFFFAOYSA-N
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Description

1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate is a complex organic compound with the molecular formula C36H52N2O12 and a molecular weight of 704.8 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, nitrile, and methacrylate groups. It is primarily used in various industrial and scientific applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate involves several steps. One common method includes the reaction of 1,3-phenylenediamine with glycidyl methacrylate in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate involves its interaction with various molecular targets. The methacrylate groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks provide structural integrity and stability to the materials in which the compound is used. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other intermolecular interactions, enhancing the compound’s properties .

Comparison with Similar Compounds

1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various applications.

Properties

CAS No.

40902-58-7

Molecular Formula

C36H52N2O12

Molecular Weight

704.8 g/mol

IUPAC Name

[3-[[3-[[bis[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]methyl]phenyl]methyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]-2-hydroxypropyl] 2-methylprop-2-enoate

InChI

InChI=1S/C36H52N2O12/c1-23(2)33(43)47-19-29(39)15-37(16-30(40)20-48-34(44)24(3)4)13-27-10-9-11-28(12-27)14-38(17-31(41)21-49-35(45)25(5)6)18-32(42)22-50-36(46)26(7)8/h9-12,29-32,39-42H,1,3,5,7,13-22H2,2,4,6,8H3

InChI Key

MLRBAKNKNOCWJE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CN(CC1=CC(=CC=C1)CN(CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)O

Origin of Product

United States

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